molecular formula C12H17N3O7 B14155724 D-Galactose, (4-nitrophenyl)hydrazone CAS No. 54420-21-2

D-Galactose, (4-nitrophenyl)hydrazone

Cat. No.: B14155724
CAS No.: 54420-21-2
M. Wt: 315.28 g/mol
InChI Key: AJECCSGEQWZGJW-DDHJBXDOSA-N
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Description

D-Galactose, (4-nitrophenyl)hydrazone is a chemical compound with the molecular formula C12H17N3O7 It is a derivative of D-Galactose, where the hydrazone group is attached to the 4-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Galactose, (4-nitrophenyl)hydrazone typically involves the reaction of D-Galactose with 4-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the hydrazone bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

D-Galactose, (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

D-Galactose, (4-nitrophenyl)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Galactose, (4-nitrophenyl)hydrazone involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as galactosidases, leading to the hydrolysis of the hydrazone bond and the release of 4-nitrophenylhydrazine. This process can be used to study enzyme kinetics and inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to be used in a variety of chemical and biological studies. Its ability to undergo multiple types of reactions and its applications in different fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

54420-21-2

Molecular Formula

C12H17N3O7

Molecular Weight

315.28 g/mol

IUPAC Name

(2R,3R,4R,5R)-6-[(4-nitrophenyl)diazenyl]hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C12H17N3O7/c16-6-10(18)12(20)11(19)9(17)5-13-14-7-1-3-8(4-2-7)15(21)22/h1-4,9-12,16-20H,5-6H2/t9-,10-,11-,12-/m1/s1

InChI Key

AJECCSGEQWZGJW-DDHJBXDOSA-N

Isomeric SMILES

C1=CC(=CC=C1N=NC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1N=NCC(C(C(C(CO)O)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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